REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[F:7][C:8]1([F:19])[O:12][C:11]2[CH:13]=[CH:14][C:15]([CH:17]=O)=[CH:16][C:10]=2[O:9]1>[OH-].[OH-].[Pd+2].CO>[F:19][C:8]1([F:7])[O:12][C:11]2[CH:13]=[CH:14][C:15]([CH2:17][N:1]3[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]3)=[CH:16][C:10]=2[O:9]1 |f:2.3.4|
|
Name
|
|
Quantity
|
185.1 g
|
Type
|
reactant
|
Smiles
|
N1CCNCC1
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
FC1(OC2=C(O1)C=CC(=C2)C=O)F
|
Name
|
|
Quantity
|
1.08 L
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
aldehyde
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at room temperature for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
70° C., 1 atm pressure, 6 mL/min flow rate, and 10% excess H2 production
|
Type
|
CUSTOM
|
Details
|
consumed after the first pass
|
Type
|
CUSTOM
|
Details
|
completely consumed after the second pass
|
Type
|
CUSTOM
|
Details
|
The methanol was evaporated
|
Type
|
ADDITION
|
Details
|
toluene (1.20 L) was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 18 h
|
Duration
|
18 h
|
Type
|
FILTRATION
|
Details
|
The resulting white suspension was filtered
|
Type
|
WASH
|
Details
|
the solid was rinsed with toluene (200 mL)
|
Type
|
WASH
|
Details
|
The combined filtrate was washed with water (2×300 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |